(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione 2-[[(5R)-2-Oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dione is an intermediate in the synthesis of ent-Rivaroxaban, the R-isomer of Rivaroxaban, which is a novel antithrombotic agent.

Brand Name: Vulcanchem
CAS No.: 1424944-35-3
VCID: VC0104745
InChI: InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m0/s1
SMILES: C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C₂₂H₁₉N₃O₆
Molecular Weight: 421.4

(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

CAS No.: 1424944-35-3

Cat. No.: VC0104745

Molecular Formula: C₂₂H₁₉N₃O₆

Molecular Weight: 421.4

* For research use only. Not for human or veterinary use.

(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione - 1424944-35-3

Specification

CAS No. 1424944-35-3
Molecular Formula C₂₂H₁₉N₃O₆
Molecular Weight 421.4
IUPAC Name 2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m0/s1
SMILES C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CN4C(=O)C5=CC=CC=C5C4=O

Introduction

Chemical Identity and Basic Properties

(R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione is a complex organic molecule characterized by its specific R-configuration stereochemistry. The compound is primarily identified through several key identifiers and properties that distinguish it from related compounds. Its structure incorporates multiple heterocyclic components, including oxazolidine and isoindoline rings, along with a morpholino group.

The compound is registered under CAS Number 1424944-35-3, with a clearly defined molecular formula of C22H19N3O6 . Its molecular weight is consistently reported as 421.4 g/mol across multiple sources . The IUPAC name for this compound is 2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione, which precisely describes its complex structure and stereochemical configuration .

Identification Parameters

The compound's identity can be confirmed through various chemical identifiers and descriptors. These standardized identifiers enable unambiguous reference to the specific molecule in scientific literature and chemical databases.

ParameterValueSource
CAS Number1424944-35-3
Molecular FormulaC22H19N3O6
Molecular Weight421.4 g/mol
IUPAC Name2-[[(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione
InChIKeyKUQNYAUTIWQAKY-INIZCTEOSA-N

It should be noted that some commercial sources list an alternative CAS number (446292-08-6) for this compound or its stereoisomer . This discrepancy may reflect differences in registration or potentially refers to the S-enantiomer of the compound, which has distinct properties despite the structural similarity.

Structural Characteristics

The chemical structure of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione features several distinctive functional groups and structural elements that define its chemical behavior and potential applications in research and pharmaceutical development.

Key Structural Elements

The compound contains several important structural features:

  • An oxazolidine ring with a specific R-configuration at the 5-position

  • An isoindoline-1,3-dione moiety (phthalimide group) connected through a methylene linkage

  • A phenyl group substituted with a 3-oxomorpholino functionality

  • Multiple carbonyl groups that can participate in hydrogen bonding and other intermolecular interactions

The R-configuration at the chiral center is particularly significant, as it differentiates this compound from its S-enantiomer, which is known to be related to Rivaroxaban as an impurity. The stereochemistry at this position likely influences any potential biological activity and chemical reactivity of the molecule.

Physical and Chemical Properties

The physical and chemical properties of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione are defined by its complex molecular structure and functional groups, which influence its behavior in various chemical and potential biological systems.

Solubility and Chemical Reactivity

The structure contains both polar functional groups (carbonyl groups) and nonpolar regions (aromatic rings), suggesting a mixed solubility profile. The compound would likely show some solubility in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, while being less soluble in purely aqueous environments.

The reactive sites in the molecule include:

  • The carbonyl groups, which can participate in nucleophilic addition reactions

  • The nitrogen atoms, which can act as hydrogen bond acceptors

  • The oxazolidine and morpholine rings, which contain reactive C-N and C-O bonds

Synthesis and Preparation

The synthesis of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione likely involves multiple reaction steps to construct the complex molecular framework with the correct stereochemistry at the chiral center.

Analytical Characterization

Analytical characterization of (R)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione is essential for confirming its identity, purity, and stereochemical configuration.

The compound is registered in chemical databases with specific identifiers that facilitate unambiguous reference:

  • PubChem CID: 12018175

  • InChI: InChI=1S/C22H19N3O6/c26-19-13-30-10-9-23(19)14-5-7-15(8-6-14)24-11-16(31-22(24)29)12-25-20(27)17-3-1-2-4-18(17)21(25)28/h1-8,16H,9-13H2/t16-/m0/s1

  • InChIKey: KUQNYAUTIWQAKY-INIZCTEOSA-N

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator